REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[CH2:11]([N:17](CCCCCC)CCCCCC)[CH2:12]CCCC.C(#N)C=C>O1CCOCC1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:11]#[N:17])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15.86 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
26.95 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N(CCCCCC)CCCCCC
|
Name
|
|
Quantity
|
6.53 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
bis-(dibenzylidene-acetone) palladium(O)
|
Quantity
|
0.575 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0179 mol | |
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 17.9% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |